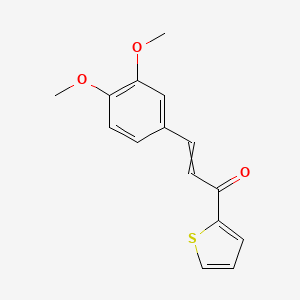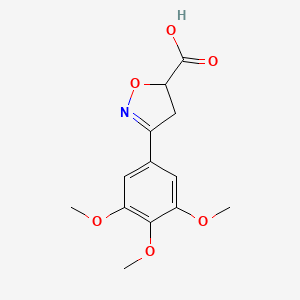
(2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-phenyl)-(2-fluoro-phenyl)-methanone, 97% (2,5-DMP-2-FPM) is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in research and development. It is a colorless, volatile liquid that has a sweet, floral scent and a melting point of -18.2 °C. 2,5-DMP-2-FPM is used in a variety of scientific applications, including synthesis, chromatography, and mass spectrometry. This compound has been studied extensively for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
2,5-DMP-2-FPM has a variety of applications in scientific research. It is used in a variety of chromatographic techniques, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). It is also used in mass spectrometry (MS) to identify and quantify compounds. Additionally, 2,5-DMP-2-FPM can be used as a solvent for chemical reactions, such as the Wittig reaction and the Grignard reaction. It can also be used as a catalyst for a variety of reactions, such as the Diels-Alder reaction and the Michael addition reaction.
Mécanisme D'action
The mechanism of action of 2,5-DMP-2-FPM is not yet fully understood. However, it is believed that the compound interacts with proteins, enzymes, and other molecules in the body to produce a variety of biochemical and physiological effects. For example, it is believed that 2,5-DMP-2-FPM can act as an agonist or antagonist of certain receptors, depending on the concentration of the compound. Additionally, it is believed that 2,5-DMP-2-FPM can interfere with the metabolism of other compounds, such as hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DMP-2-FPM are not yet fully understood. However, it is believed that the compound can affect a variety of processes in the body, including metabolism, gene expression, and signal transduction. Additionally, it is believed that 2,5-DMP-2-FPM can act as an agonist or antagonist of certain receptors, depending on the concentration of the compound. It is also believed that the compound can interfere with the metabolism of other compounds, such as hormones, neurotransmitters, and drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-DMP-2-FPM has a number of advantages and limitations for laboratory experiments. One of the main advantages is that the compound is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in a variety of solvents, making it ideal for use in a variety of chromatographic techniques. However, the compound is volatile and has a low boiling point, making it difficult to store and handle. Additionally, the compound has a low melting point, making it difficult to use in certain types of reactions.
Orientations Futures
There are a number of potential future directions for 2,5-DMP-2-FPM research. One potential area of research is the development of new synthesis methods for the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, research could be done to explore the potential applications of 2,5-DMP-2-FPM in drug development and medical therapies. Finally, research could be done to explore the potential uses of the compound in other areas, such as cosmetics, food additives, and industrial applications.
Méthodes De Synthèse
2,5-DMP-2-FPM can be synthesized using a variety of methods. One of the most common methods is the Wittig reaction, which involves the addition of a phosphonium salt to an aldehyde or ketone. This reaction produces a substituted alkene, which can then be hydrolyzed to produce the desired product. Another method involves the use of palladium-catalyzed coupling reactions, which involve the addition of a halide to an aryl or alkyl halide. This reaction produces a substituted alkene, which can then be hydrolyzed to produce the desired product. Additionally, 2,5-DMP-2-FPM can be synthesized using the Grignard reaction, which involves the addition of an organomagnesium compound to an aldehyde or ketone. This reaction produces a substituted alkene, which can then be hydrolyzed to produce the desired product.
Propriétés
IUPAC Name |
(2,5-dimethylphenyl)-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDDTJLLUSWQOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Butan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B6352980.png)
![3-{[(Butan-2-yl)amino]methyl}phenol](/img/structure/B6352986.png)
![2-Bromo-4-{[(butan-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B6352999.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)







